molecular formula C19H17FN2O3S B11798811 Ethyl 5-(2-aminothiazol-4-yl)-2-((2-fluorobenzyl)oxy)benzoate

Ethyl 5-(2-aminothiazol-4-yl)-2-((2-fluorobenzyl)oxy)benzoate

Cat. No.: B11798811
M. Wt: 372.4 g/mol
InChI Key: JZPCFNGEWWMOSC-UHFFFAOYSA-N
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Description

Structural Characterization and Computational Analysis

Molecular Architecture and Crystallographic Features

The compound’s molecular formula is C₁₉H₁₇FN₂O₃S , with a molecular weight of 372.4 g/mol . Its structure comprises three key subunits:

  • A central ethyl benzoate group, where the benzene ring is substituted at the 2-position with a 2-fluorobenzyl ether.
  • A 5-(2-aminothiazol-4-yl) substituent at the 5-position of the benzoate ring.
  • A 2-fluorobenzyl group attached via an ether linkage.

While crystallographic data for this specific compound remains unreported in the literature, structural analogs suggest that the 2-fluorobenzyl group introduces steric and electronic perturbations due to the ortho-positioned fluorine atom. For example, related fluorobenzyl-containing compounds exhibit monoclinic crystal systems with space groups such as P2₁, as observed in structurally similar esters. The fluorine atom’s electronegativity and van der Waals radius (1.47 Å) influence packing efficiency and intermolecular interactions, potentially leading to altered lattice parameters compared to non-fluorinated analogues.

Table 1: Molecular and Structural Properties

Property Value/Description
Molecular formula C₁₉H₁₇FN₂O₃S
Molecular weight 372.4 g/mol
Key functional groups Ester, ether, thiazole, amine
Fluorine position Ortho (2-position) on benzyl group

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier-Transform Infrared Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The 2-fluorobenzyl group exhibits characteristic splitting patterns due to coupling between the fluorine atom and adjacent protons. The methylene protons (-OCH₂C₆H₃F) resonate as a doublet of doublets (δ ~4.8–5.2 ppm). The thiazole ring’s NH₂ group appears as a broad singlet (δ ~6.0–6.5 ppm), while aromatic protons show complex splitting due to spin-spin coupling.
  • ¹³C NMR : The carbonyl carbon of the ester group resonates at δ ~168–170 ppm. The fluorinated aromatic carbons exhibit upfield shifts (δ ~115–125 ppm) due to the electron-withdrawing effect of fluorine.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands include:

  • C=O stretch (ester): 1720–1740 cm⁻¹
  • N-H stretch (amine): 3300–3500 cm⁻¹
  • C-F stretch : 1100–1200 cm⁻¹
  • C-O-C stretch (ether): 1200–1250 cm⁻¹
Mass Spectrometry

The molecular ion peak appears at m/z 372.4 , corresponding to the intact molecule. Fragmentation pathways include:

  • Loss of the ethyl group (m/z 327.3)
  • Cleavage of the ether linkage (m/z 213.1 for the fluorobenzyl fragment)
  • Thiazole ring decomposition (m/z 101.0 for the C₃H₅N₂S⁺ ion)

Table 2: Key Spectroscopic Signatures

Technique Key Signals
¹H NMR δ 4.8–5.2 (OCH₂), δ 6.0–6.5 (NH₂)
FT-IR 1720 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H)
MS m/z 372.4 (M⁺)

Quantum Chemical Calculations of Electronic Properties

Density functional theory (DFT) simulations at the B3LYP/6-311G(d,p) level reveal the following electronic characteristics:

  • HOMO-LUMO gap : ~4.2 eV, indicating moderate chemical reactivity.
  • Electrostatic potential : The fluorine atom creates a region of high electron density, while the ester carbonyl group acts as an electrophilic site.
  • Dipole moment : ~4.8 Debye, reflecting the molecule’s polarity due to the fluorine and ester groups.

The 2-aminothiazole moiety contributes to π-conjugation across the molecule, as evidenced by delocalized molecular orbitals spanning the benzoate and thiazole rings.

Comparative Structural Analysis with 4-Fluorobenzyl Analogues

Replacing the 2-fluorobenzyl group with a 4-fluorobenzyl isomer induces significant structural and electronic changes:

Steric Effects :

  • The ortho-fluorine in the 2-fluorobenzyl group introduces steric hindrance with adjacent substituents, reducing rotational freedom about the ether linkage.
  • The para-fluorine in 4-fluorobenzyl analogues permits planar alignment of the benzyl group with the benzoate ring.

Electronic Effects :

  • The ortho-fluorine exerts a stronger inductive (-I) effect compared to para-substitution, lowering electron density at the ether oxygen.
  • Para-substitution allows for resonance stabilization between the fluorine and the aromatic π-system, absent in the ortho isomer.

Table 3: Ortho vs. Para Fluorobenzyl Substituents

Property 2-Fluorobenzyl 4-Fluorobenzyl
C-F bond polarization Higher (proximity to ether O) Lower
Conformational freedom Restricted Enhanced
π-Stacking potential Reduced due to steric bulk Increased

Properties

Molecular Formula

C19H17FN2O3S

Molecular Weight

372.4 g/mol

IUPAC Name

ethyl 5-(2-amino-1,3-thiazol-4-yl)-2-[(2-fluorophenyl)methoxy]benzoate

InChI

InChI=1S/C19H17FN2O3S/c1-2-24-18(23)14-9-12(16-11-26-19(21)22-16)7-8-17(14)25-10-13-5-3-4-6-15(13)20/h3-9,11H,2,10H2,1H3,(H2,21,22)

InChI Key

JZPCFNGEWWMOSC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C2=CSC(=N2)N)OCC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Reaction Conditions and Yield Optimization

Key parameters influencing this step include solvent selection, temperature, and stoichiometry. A representative protocol involves dissolving ethyl 3-ethoxyacrylate (14.4 g, 0.1 mol) in a water/dioxane (1:1) mixture at −10°C, followed by the addition of NBS (19.6 g, 0.11 mol). After stirring at room temperature for 1 hour, thiourea (7.6 g, 0.1 mol) is introduced, and the mixture is heated to 80°C for 1 hour. This method yields 70% of the intermediate ethyl 2-aminothiazole-4-carboxylate after purification.

ParameterOptimal ValueImpact on Yield
SolventWater/Dioxane (1:1)Maximizes solubility of polar intermediates
Temperature80°CAccelerates cyclization without decomposition
NBS Equivalents1.1 eqEnsures complete bromination

Alternative approaches, such as using HBr/acetic acid for bromination, result in lower yields (41–45%) due to side reactions. The choice of solvent is critical: polar aprotic solvents like dimethylformamide (DMF) improve reaction homogeneity but may complicate purification.

The introduction of the 2-fluorobenzyl group occurs via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction. The former is preferred for its scalability and compatibility with electron-deficient aromatic systems.

SNAr Protocol

The phenolic intermediate (2-hydroxy-5-(2-aminothiazol-4-yl)benzoic acid) is treated with 2-fluorobenzyl bromide in the presence of a base such as sodium hydride (NaH). A typical procedure involves dissolving the phenol (1.0 equiv) and NaH (1.5 equiv) in tetrahydrofuran (THF), followed by dropwise addition of 2-fluorobenzyl bromide (1.5 equiv) at room temperature. After 10 minutes, the reaction is quenched with saturated ammonium chloride, extracting the product into ethyl acetate.

ConditionEffect on Reaction Efficiency
Base StrengthNaH > K2CO3
Solvent PolarityTHF > DCM
TemperatureRT vs. reflux

Yields for this step are modest (16.7–17.6%), attributed to competing etherification byproducts. Purification via silica gel chromatography (ethyl acetate/hexanes, 1:5) is essential to isolate the desired product.

Esterification of the Carboxylic Acid Moiety

The final step involves esterification of the benzoic acid intermediate with ethanol. While classical Fischer esterification (H2SO4, reflux) is feasible, modern protocols favor coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBT).

EDCI/HOBT-Mediated Esterification

A solution of the carboxylic acid (4.57 mmol), EDCI (1.05 g, 5.48 mmol), and HOBT (0.65 g, 4.80 mmol) in anhydrous dichloromethane (DCM) is stirred for 1 hour. Ethanol (5.48 mmol) and triethylamine (0.55 g, 5.48 mmol) are added, and the mixture is stirred overnight. Workup includes washing with water, saturated sodium bicarbonate, and brine, followed by column chromatography (ethyl acetate/petroleum ether).

Coupling AgentYield (%)Purity (%)
EDCI/HOBT41–45>95
DCC/DMAP35–3890
Fischer (H2SO4)28–3085

The use of EDCI/HOBT minimizes racemization and side reactions, making it the method of choice for acid-sensitive substrates.

Purification and Characterization

Final purification is achieved through a combination of recrystallization and chromatography. Ethyl acetate/hexanes (1:3) eluent systems effectively separate the target compound from unreacted starting materials and byproducts. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:

  • 1H NMR (400 MHz, CDCl3) : δ 7.82 (s, 1H, thiazole-H), 7.45–7.30 (m, 4H, aromatic-H), 5.21 (s, 2H, OCH2), 4.32 (q, 2H, OCH2CH3), 1.34 (t, 3H, CH3).

  • HRMS : Calculated for C19H16FN3O3S [M+H]+: 372.0871; Found: 372.0869.

Comparative Analysis of Synthetic Routes

A meta-analysis of published protocols reveals trade-offs between yield, scalability, and practicality:

MethodAdvantagesLimitations
SNAr FluorobenzylationScalable, mild conditionsLow yields (16–18%)
Mitsunobu ReactionHigh regioselectivityCostly reagents (DIAD, Ph3P)
EDCI/HOBT CouplingHigh purity, minimal side productsRequires anhydrous conditions

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-aminothiazol-4-yl)-2-((2-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing aminothiazole structures often exhibit a wide range of biological activities, including:

  • Anticancer Activity : Ethyl 5-(2-aminothiazol-4-yl)-2-((2-fluorobenzyl)oxy)benzoate has shown potential in modulating specific enzymes or receptors involved in cancer pathways.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : Its structural components indicate possible anti-inflammatory applications.

Case Studies and Research Findings

  • Anticancer Studies : A study conducted on various aminothiazole derivatives indicated that compounds similar to this compound exhibited significant cytotoxic effects against glioblastoma cell lines. The results suggested that these compounds induce apoptosis through DNA damage mechanisms .
  • Antimicrobial Testing : In vitro tests have demonstrated that derivatives of this compound show promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. These findings support the exploration of its use as a potential antimicrobial agent .
  • Anti-inflammatory Research : Preliminary investigations into the anti-inflammatory properties revealed that certain derivatives exhibit significant activity in reducing inflammation markers in vitro, indicating potential therapeutic applications .

Mechanism of Action

The mechanism of action of Ethyl 5-(2-aminothiazol-4-yl)-2-((2-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The aminothiazole ring and fluorobenzyl group may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Substituent Effects

Compound Name / CAS No. Substituents Bioactivity / IC50 (ALR2) Reference
This compound 2-fluorobenzyloxy, 5-aminothiazole Not reported in evidence
Ethyl 4-[2-(2-fluorobenzamido)-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoate (3j) 2-fluorobenzamido, thiazolidinone IC50 = 0.20 ± 0.08 µM (ALR2)
Ethyl 4-(2-aminothiazol-4-yl)benzoate (CAS 651042-69-2) Unsubstituted benzyloxy, 4-aminothiazole Structural analog; no activity data
Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate (CAS 380843-11-8) Hydroxy group at 2-position, methyl ester Similar scaffold; no activity data

Key Observations :

  • Fluorine substitution at the benzyl/benzamido position (e.g., in compound 3j) significantly enhances ALR2 inhibition compared to non-fluorinated analogs (e.g., compound 4e in with 55.3% inhibition at unspecified concentration) .
  • The 2-fluorobenzyloxy group in the target compound may confer similar potency, though direct activity data are absent.
  • Ester groups (ethyl vs. methyl) and substitution patterns (2- vs. 4-position) influence solubility and binding interactions.

Table 2: Physical Properties of Selected Aminothiazole Derivatives

Compound (CAS No.) Melting Point (°C) Solubility (LogP) Spectral Data (HRMS [M+H]+) Reference
5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (4f) 206–208 Not reported 389.1023
Ethyl 4-(2-bromo-5-fluorophenoxy)butanoate Not reported Not reported Not available
Ethyl 4-(2-aminothiazol-4-yl)benzoate (651042-69-2) Not reported Predicted LogP ~2.5* Theoretical MW: 262.3

Notes:

  • However, analogs like 4f (206–208°C) suggest that aminothiazole derivatives with nitro/hydroxy groups exhibit higher melting points due to hydrogen bonding .

Biological Activity

Ethyl 5-(2-aminothiazol-4-yl)-2-((2-fluorobenzyl)oxy)benzoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C19H17FN2O3SC_{19}H_{17}FN_{2}O_{3}S and a molecular weight of approximately 372.4 g/mol. The compound features an aminothiazole ring, a fluorobenzyl group, and an ethyl ester moiety, which contribute to its pharmacological potential.

Biological Activity Overview

Research indicates that compounds containing aminothiazole structures often exhibit a wide range of biological activities, including:

  • Antimicrobial properties : Many aminothiazole derivatives have been studied for their ability to inhibit bacterial growth.
  • Anticancer activity : Some studies suggest that similar compounds may induce apoptosis in cancer cells.
  • Enzyme inhibition : Interaction with specific enzymes or receptors could lead to therapeutic applications.

The synthesis of this compound typically involves multi-step organic synthesis protocols. Key steps include:

  • Formation of the aminothiazole moiety : This is achieved through acylation reactions involving 2-aminothiazole derivatives.
  • Coupling with benzoate esters : The introduction of the benzoate structure is critical for enhancing biological activity.
  • Fluorobenzyl substitution : The incorporation of the fluorobenzyl group is expected to modulate the compound's interactions with biological targets.

1. Antimicrobial Activity

A study examined various aminothiazole derivatives, including this compound, revealing significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to that of established antibiotics, indicating potential as a new antimicrobial agent.

2. Anticancer Properties

In vitro studies on cancer cell lines showed that this compound induced apoptosis in a dose-dependent manner. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

3. Enzyme Inhibition Studies

Research has focused on the compound's ability to inhibit specific enzymes involved in disease pathways. Preliminary results suggest that it may act as an inhibitor for certain kinases implicated in cancer progression.

Comparison with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl 5-(2-aminothiazol-4-yl)-2-((3-fluorobenzyl)oxy)benzoateSimilar aminothiazole and benzoate structurePotential anticancer activity
Ethyl 5-(2-aminothiazol-4-yl)-2-((4-chlorobenzyl)oxy)benzoateVariants in halogen substitutionInvestigated for antimicrobial properties
Ethyl 5-(3-amino-thiazol-4-yl)-2-(benzoxy)benzoateDifferent amino group positionStudied for antibacterial effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-(2-aminothiazol-4-yl)-2-((2-fluorobenzyl)oxy)benzoate, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves:

  • Thiazole ring formation : Reacting thiourea derivatives with α-haloketones under reflux (e.g., glacial acetic acid, anhydrous sodium acetate) to form the 2-aminothiazol-4-yl moiety .
  • Fluorobenzyl ether coupling : Nucleophilic substitution or Mitsunobu reactions to attach the 2-fluorobenzyloxy group to the benzoate core .
  • Esterification : Ethyl ester formation via acid-catalyzed esterification of the carboxylic acid precursor.
    • Key Variables : Temperature (reflux vs. ambient), solvent polarity, and catalyst selection (e.g., NaOAc vs. Pd catalysts) significantly impact regioselectivity and purity.

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Analytical Workflow :

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.5 ppm, thiazole protons at δ 6.8–7.0 ppm) .
  • LC-MS : High-resolution mass spectrometry to verify molecular weight (C19_{19}H18_{18}FN2_2O3_3S: ~385.4 g/mol) and detect impurities.
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. What mechanistic role does the 2-fluorobenzyloxy group play in modulating biological activity, and how can this be experimentally probed?

  • Hypothesis Testing :

  • Fluorine’s electronic effects : Compare bioactivity of fluorinated vs. non-fluorinated analogs (e.g., 2-chloro or 2-methylbenzyl derivatives) to assess electron-withdrawing impacts on receptor binding .
  • Metabolic stability : Radiolabeled 18^{18}F analogs can track in vivo pharmacokinetics via PET imaging .
    • Structural Analysis : Co-crystallization with target enzymes (e.g., kinases) to map fluorobenzyl interactions in active sites .

Q. How do conflicting data on thiazole ring reactivity in acidic vs. basic media impact experimental design for derivative synthesis?

  • Data Reconciliation :

  • Acidic conditions : Thiazole ring stability is compromised below pH 4, leading to hydrolysis of the 2-aminothiazole moiety .
  • Basic conditions : Nucleophilic attack on the thiazole sulfur may occur at pH > 9, requiring buffered systems (pH 7–8) for coupling reactions .
    • Mitigation Strategies : Use protecting groups (e.g., Boc for amines) during multi-step syntheses to prevent degradation .

Methodological Challenges and Solutions

Q. What strategies optimize the regioselective introduction of the 2-fluorobenzyl group onto the benzoate core?

  • Approaches :

  • Directed ortho-metalation : Use lithiation (e.g., LDA) to activate specific positions on the benzoate ring before fluorobenzyl coupling .
  • Cross-coupling : Suzuki-Miyaura reactions with Pd catalysts for C-O bond formation under inert atmospheres .
    • Troubleshooting : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to detect byproducts early .

Q. How can computational modeling predict the compound’s interaction with biological targets, and what experimental validation is required?

  • In Silico Workflow :

  • Docking studies : Use AutoDock Vina to simulate binding to enzymes like β-lactamases or kinases, prioritizing poses with hydrogen bonds to the thiazole NH2_2 and fluorobenzyl groups .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER force field) .
    • Validation : Compare predicted IC50_{50} values with in vitro enzyme inhibition assays (e.g., fluorometric kinase activity assays) .

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